molecular formula C20H21N3O B13423792 4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol CAS No. 2514706-51-3

4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol

Katalognummer: B13423792
CAS-Nummer: 2514706-51-3
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: YJFKBUSLKYKDNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol is a chemical compound with the molecular formula C20H21N3O and a molecular weight of 319.4 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with diphenyl groups and an amino butanol side chain. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol involves several steps. One common method includes the reaction of 5,6-diphenylpyrazine with an appropriate amine, followed by the addition of butanol. The reaction conditions typically involve the use of solvents such as n-butanol and may require purification steps like filtration or recrystallization from hexane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-((5,6-Diphenylpyrazin-2-yl)amino)butan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butanol side chain, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

2514706-51-3

Molekularformel

C20H21N3O

Molekulargewicht

319.4 g/mol

IUPAC-Name

4-[(5,6-diphenylpyrazin-2-yl)amino]butan-1-ol

InChI

InChI=1S/C20H21N3O/c24-14-8-7-13-21-18-15-22-19(16-9-3-1-4-10-16)20(23-18)17-11-5-2-6-12-17/h1-6,9-12,15,24H,7-8,13-14H2,(H,21,23)

InChI-Schlüssel

YJFKBUSLKYKDNG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)NCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.